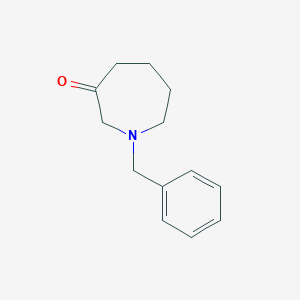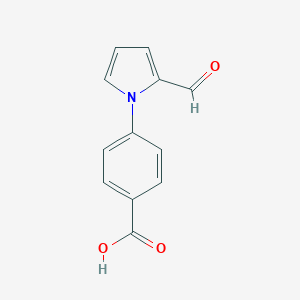
Adamantan-1-ylmethyl-methyl-amine
Descripción general
Descripción
Adamantan-1-ylmethyl-methyl-amine is a chemical compound with the molecular formula C12H21N. It is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. The adamantane framework imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical and industrial applications.
Aplicaciones Científicas De Investigación
Adamantan-1-ylmethyl-methyl-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and antibacterial properties.
Medicine: Adamantane derivatives, including this compound, are explored for their use in drug delivery systems and as therapeutic agents.
Industry: The compound is used in the production of polymers, resins, and other materials that benefit from the stability and rigidity of the adamantane structure.
Mecanismo De Acción
Mode of Action
It is known that the adamantane structure has a high reactivity, which offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific interactions of Adamantan-1-ylmethyl-methyl-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of the class of organic compounds known as polycyclic hydrocarbons . These compounds are made up only of carbon and hydrogen atoms, and their interactions with biochemical pathways are diverse and complex.
Análisis Bioquímico
Biochemical Properties
It is known that the compound has a high reactivity, which offers extensive opportunities for its utilization as a starting material for the synthesis of various functional adamantane derivatives .
Molecular Mechanism
It is known that the compound can undergo chemical and catalytic transformations
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Adamantan-1-ylmethyl-methyl-amine typically involves the reaction of adamantanone with methylamine. One common method is the reductive amination of adamantanone using methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: Adamantan-1-ylmethyl-methyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert it into secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted adamantane derivatives.
Comparación Con Compuestos Similares
Adamantan-1-ylmethyl-methyl-amine can be compared with other adamantane derivatives such as:
Amantadine: Known for its antiviral properties, particularly against the influenza virus.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
Rimantadine: Another antiviral agent similar to amantadine but with a different pharmacokinetic profile.
Uniqueness: this compound stands out due to its specific structural features and the versatility of its applications in various fields, from chemistry and biology to medicine and industry.
Propiedades
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIEXZABIATEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388389 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153461-22-4 | |
| Record name | Adamantan-1-ylmethyl-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(adamantan-1-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Benzothiazol-2-yl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-ylamine](/img/structure/B111888.png)







![(S)-Boc-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-[2]-benzazepin-3-one](/img/structure/B111932.png)



